Bis[2-(1,3-oxazolidin-3-yl)ethyl] hexanedioate
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Overview
Description
Bis(2-(oxazolidin-3-yl)ethyl) adipate is a chemical compound with the molecular formula C16H28N2O6 and a molecular weight of 344.40 g/mol . It is a heterocyclic compound containing oxazolidine rings, which are known for their diverse applications in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-(oxazolidin-3-yl)ethyl) adipate typically involves the reaction of oxazolidine derivatives with adipic acid or its derivatives. One common method involves the reaction of 2-(oxazolidin-3-yl)ethanol with adipoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .
Industrial Production Methods
Industrial production methods for bis(2-(oxazolidin-3-yl)ethyl) adipate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Bis(2-(oxazolidin-3-yl)ethyl) adipate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidine rings to other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the oxazolidine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinone derivatives, while substitution reactions can introduce various functional groups onto the oxazolidine rings .
Scientific Research Applications
Bis(2-(oxazolidin-3-yl)ethyl) adipate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Mechanism of Action
The mechanism of action of bis(2-(oxazolidin-3-yl)ethyl) adipate involves its interaction with specific molecular targets and pathways. The oxazolidine rings can act as ligands, binding to metal ions or enzymes and modulating their activity. This interaction can lead to changes in the chemical or biological processes in which the compound is involved .
Comparison with Similar Compounds
Similar Compounds
Bis[2-[2-isopropyloxazolidin-3-yl]ethyl] adipate: Similar in structure but with isopropyl groups on the oxazolidine rings.
2-[2-(propan-2-yl)-1,3-oxazolidin-3-yl]ethanol: A key intermediate in the synthesis of bisoxazolidines.
Uniqueness
Bis(2-(oxazolidin-3-yl)ethyl) adipate is unique due to its specific combination of oxazolidine rings and adipate backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized polymers and as a versatile reagent in organic chemistry .
Properties
CAS No. |
28770-03-8 |
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Molecular Formula |
C16H28N2O6 |
Molecular Weight |
344.40 g/mol |
IUPAC Name |
bis[2-(1,3-oxazolidin-3-yl)ethyl] hexanedioate |
InChI |
InChI=1S/C16H28N2O6/c19-15(23-11-7-17-5-9-21-13-17)3-1-2-4-16(20)24-12-8-18-6-10-22-14-18/h1-14H2 |
InChI Key |
QOIKLQOZMJMHHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCN1CCOC(=O)CCCCC(=O)OCCN2CCOC2 |
Origin of Product |
United States |
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